molecular formula C7H6ClF2NO B2544159 (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol CAS No. 2416218-23-8

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol

Cat. No.: B2544159
CAS No.: 2416218-23-8
M. Wt: 193.58
InChI Key: RJLVOILUAAHCSH-ZCFIWIBFSA-N
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Description

“(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. The pyridine ring is substituted with chlorine and fluorine atoms. The compound also contains a fluorinated ethanol group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine and chlorine atoms and the formation of the pyridine ring. One possible method could involve a Suzuki-Miyaura coupling reaction .


Molecular Structure Analysis

The molecule contains a pyridine ring, which is aromatic and planar. The presence of electronegative fluorine and chlorine atoms would create regions of high electron density, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo various types of reactions. For example, the pyridine ring could participate in electrophilic aromatic substitution reactions. The presence of the fluorine and chlorine atoms might direct these reactions to certain positions on the ring .

Scientific Research Applications

Fluorine-18 Labeling for Imaging

A notable application involves the development of fluoropyridine-based structures, specifically designed for fluorine-18 labeling of macromolecules using click chemistry. This technique is vital for creating radiotracers used in Positron Emission Tomography (PET) imaging. FPyKYNE, a related compound, demonstrates the potential for efficient synthesis and application in bioimaging, highlighting the importance of such fluorinated pyridines in medical diagnostics (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).

Synthesis of Fluoropyridines

Research into the synthesis of fluoropyridines, such as 2-Chloro- and 2-Amino-5-fluoropyridines, underlines the significance of these compounds in the development of new chemical entities. These fluoropyridines serve as intermediates in pharmaceutical synthesis, demonstrating their broad utility in creating more effective and targeted therapeutic agents (Hand & Baker, 1989).

Herbicidal Activity

Another application is found in the synthesis of herbicidal inhibitors. Compounds synthesized from 2-fluoro-5-pyridinemethylamine, including 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, have shown excellent herbicidal activities, further exemplifying the diverse applications of these fluorinated pyridines beyond the realm of medicinal chemistry (Liu, Zhao, Wang, Li, Huang, & Li, 2005).

Stabilization of Photochromic Compounds

Research into the stabilization of photochromic compounds in fluoroalcohols has shown that fluoroalcohols act as Lewis acids, stabilizing the π-conjugated, colored merocyanine forms. This property is crucial for the development of materials with applications in optics and materials science, further broadening the scope of applications for fluorinated compounds (Suzuki, Lin, Priyadashy, & Weber, 1998).

Chemoselective Amination

The chemoselective functionalization of pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, is essential for synthesizing complex molecules with specific functional groups. These reactions are foundational in medicinal chemistry for the development of new drugs with optimized properties (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Future Directions

The study of fluorinated organic compounds is a vibrant field of research, given their importance in pharmaceuticals and materials science. This particular compound, with its combination of fluorine, chlorine, and a pyridine ring, could be of interest in these areas .

Properties

IUPAC Name

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLVOILUAAHCSH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(CF)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=C1[C@@H](CF)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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